Thiosildenafil-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

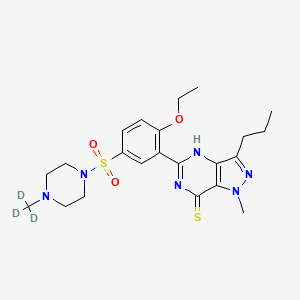

Molecular Formula |

C22H30N6O3S2 |

|---|---|

Molecular Weight |

493.7 g/mol |

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione |

InChI |

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)/i3D3 |

InChI Key |

LJUBVCQVNMLSTQ-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Thiosildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Thiosildenafil-d3. This compound is the deuterated form of Thiosildenafil, a structural analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] The replacement of three hydrogen atoms with deuterium in the methylpiperazinyl group makes it a valuable tool in metabolic studies and as an internal standard for quantitative analysis.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, with comparative data for its non-deuterated counterpart, Thiosildenafil, where available.

| Property | This compound | Thiosildenafil |

| CAS Number | 1216671-11-2[4][5] | 479073-79-5[6][7] |

| Molecular Formula | C₂₂H₂₇D₃N₆O₃S₂[5] | C₂₂H₃₀N₆O₃S₂[6][7] |

| Molecular Weight | 493.66 g/mol [5] | 490.64 g/mol [1][7] |

| Appearance | - | Pale Yellow Solid[1][7] |

| Melting Point | - | 172-174°C[1][7] |

| Solubility | - | Chloroform, DMF (16 mg/ml), DMSO (5 mg/ml)[7][8] |

| IUPAC Name | 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione[6] |

Chemical Structure and Core Moieties

This compound possesses a complex heterocyclic structure. Its core is a pyrazolo[4,3-d]pyrimidine-7-thione moiety. The key structural difference from Sildenafil is the substitution of the carbonyl oxygen with a sulfur atom, creating a thione group.[9] The deuteration is located on the N-methyl group of the piperazine ring.

The primary functional groups are:

-

Pyrazolopyrimidinethione core: A bicyclic aromatic system responsible for the fundamental pharmacological activity.

-

Ethoxyphenyl group: An ethoxy group attached to a phenyl ring, which is in turn linked to the pyrazolopyrimidinethione core.

-

Sulfonylpiperazinyl group: A sulfonyl group connects the phenyl ring to a piperazine ring.

-

Deuterated N-methyl group: A methyl group, where the three hydrogen atoms are replaced by deuterium, is attached to the distal nitrogen of the piperazine ring.

Experimental Protocols

Hypothetical Synthesis Workflow

Analytical Workflow

The identification and characterization of this compound in various matrices, such as dietary supplements, would typically involve a multi-step analytical process.[9] This process begins with sample preparation, followed by chromatographic separation and subsequent detection and structural elucidation using mass spectrometry and NMR.

Mechanism of Action: Signaling Pathway

As a structural analog of Sildenafil, Thiosildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[2][7] The mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway.[11] In response to sexual stimulation, NO is released and activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[12][13] cGMP induces smooth muscle relaxation and vasodilation.[14] PDE5 is the enzyme responsible for the degradation of cGMP.[14] By inhibiting PDE5, Thiosildenafil leads to elevated cGMP levels, prolonging the vasodilatory effect.[11][12]

References

- 1. Thiosildenafil CAS#: 479073-79-5 [m.chemicalbook.com]

- 2. Sulfoaildenafil - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 1216671-11-2 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1216671-11-2 | LGC Standards [lgcstandards.com]

- 6. Thiosildenafil | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. glpbio.com [glpbio.com]

- 9. jfda-online.com [jfda-online.com]

- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues [ouci.dntb.gov.ua]

- 11. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Thiosildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosildenafil-d3 is a deuterated analog of Thiosildenafil, which itself is a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to a lack of direct studies on this compound, this guide infers its mechanism of action based on the established pharmacology of Sildenafil, the structural characteristics of Thiosildenafil, and the known effects of deuteration on the pharmacokinetics and pharmacodynamics of related compounds. The core mechanism of action is proposed to be the selective inhibition of cGMP-specific phosphodiesterase type 5, leading to enhanced smooth muscle relaxation and vasodilation in response to nitric oxide signaling. This document provides a detailed overview of the underlying signaling pathway, inferred pharmacological properties, and the standard experimental protocols used to characterize such compounds.

Introduction

Sildenafil, the first orally active selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction and has also been approved for pulmonary arterial hypertension.[1][2] Its success has spurred the development of numerous analogs. Thiosildenafil is one such analog where the carbonyl oxygen of the pyrimidinone ring of Sildenafil is replaced by a sulfur atom.[3][4] this compound is a variant of Thiosildenafil that has been isotopically labeled with deuterium at a specific position. While empirical data on this compound is not publicly available, its mechanism of action can be reliably inferred. This guide synthesizes the current understanding of PDE5 inhibition and the implications of thionation and deuteration to provide a comprehensive technical overview of the putative mechanism of this compound.

The Nitric Oxide/cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of smooth muscle relaxation in vascular tissues, including the corpus cavernosum of the penis, is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6]

-

Initiation: In response to sexual stimulation, neuronal and endothelial cells release nitric oxide (NO).[5]

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]

-

Effector Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This vasodilation increases blood flow.[7]

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.[8]

This compound, as an analog of Sildenafil, is expected to act as a competitive inhibitor of PDE5. By binding to the catalytic site of PDE5, it prevents the hydrolysis of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the NO-mediated vasodilatory signal.[1][5] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather enhance the natural response to NO stimulation.[5]

Figure 1. The Nitric Oxide/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Inferred Pharmacological Properties of this compound

3.1. Thiosildenafil (the Non-deuterated Analog)

Thiosildenafil is structurally analogous to Sildenafil, with the primary difference being the substitution of a sulfur atom for the oxygen atom in the pyrimidinone ring. This substitution classifies it as a thio-analog. Based on structure-activity relationships, Thiosildenafil is presumed to retain the PDE5 inhibitory activity of Sildenafil.[3] The biological characteristics of Thiosildenafil have not been extensively reported in peer-reviewed literature, as it has primarily been identified as an undeclared adulterant in herbal supplements.[4][9]

3.2. The Role of Deuteration (the "-d3" Moiety)

Deuterium is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific molecular positions can alter the pharmacokinetic and, in some cases, the pharmacodynamic properties of a drug. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes.

A study on a deuterated Sildenafil analog, D5-ethoxy-Sildenafil, provides insight into the potential effects of deuteration on this compound.

Table 1: Comparison of Sildenafil and a Deuterated Analog (D5-ethoxy-Sildenafil)

| Compound | PDE5 IC50 (nmol/L) | PDE6 IC50 (nmol/L) | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) | Corpus Cavernosum Relaxation ED50 (nmol/L) |

|---|---|---|---|---|

| Sildenafil | 9 | Not specified | ~9-fold (from text) | 245 |

| D5-ethoxy-Sildenafil | 6 | Not specified | ~18-fold (2x higher than Sildenafil) | 85 |

Data extracted from a study comparing Sildenafil and its deuterated derivatives.[10]

The data in Table 1 indicates that deuteration of the ethoxy group of Sildenafil resulted in:

-

Increased Potency: A lower IC50 value for PDE5 inhibition (6 nM vs. 9 nM).[10]

-

Enhanced Selectivity: A two-fold increase in selectivity for PDE5 over PDE6.[10]

-

Improved Efficacy: A significantly lower ED50 value for relaxing rabbit corpus cavernosum strips, indicating greater efficacy in the target tissue.[10]

While the exact position of the "d3" in this compound is not specified, if it is in a metabolically active site, similar enhancements in potency, selectivity, and metabolic stability could be anticipated.

Standardized Experimental Protocols for Characterization

The characterization of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro experiments to determine its potency, selectivity, and efficacy.

4.1. In Vitro PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5 and other PDE isozymes for selectivity profiling.

-

Principle: Recombinant human PDE5 is incubated with its substrate, cGMP, in the presence of varying concentrations of the test compound. The amount of cGMP hydrolyzed to 5'-GMP is then quantified.

-

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human PDE5 enzyme is prepared in an appropriate assay buffer. A solution of cGMP, often radiolabeled ([³H]-cGMP) or fluorescently labeled, is also prepared.[11]

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Incubation: The PDE5 enzyme is incubated with the various concentrations of this compound for a defined period at 37°C. The enzymatic reaction is initiated by the addition of the cGMP substrate.[11]

-

Reaction Termination: The reaction is stopped, often by boiling or the addition of a stop solution.

-

Product Quantification: The amount of hydrolyzed product (e.g., [³H]-5'-GMP) is measured. In radiolabeled assays, this involves separation of the product from the substrate via chromatography, followed by scintillation counting.[11] Non-radioactive methods may use fluorescence polarization or colorimetric detection of the phosphate released after subsequent cleavage of 5'-GMP by a 5'-nucleotidase.

-

Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

4.2. In Vitro Smooth Muscle Relaxation Assay

This assay assesses the functional effect of the compound on the target tissue.

-

Objective: To determine the efficacy of this compound in inducing smooth muscle relaxation in corpus cavernosum tissue, typically reported as the half-maximal effective concentration (ED50).

-

Principle: Strips of corpus cavernosum tissue are mounted in an organ bath, pre-contracted with an alpha-agonist, and then exposed to increasing concentrations of the test compound to measure relaxation.

-

Methodology:

-

Tissue Preparation: Strips of corpus cavernosum tissue (typically from rabbits or humans) are dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[9][12]

-

Tension Measurement: The tissue strips are connected to isometric force transducers to record changes in muscle tension.[9]

-

Pre-contraction: The tissues are pre-contracted with a substance like phenylephrine to induce a stable, tonic contraction.[11][12]

-

Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath. To mimic the physiological conditions of NO release, the relaxation response is often measured in the presence of electrical field stimulation (EFS) of intrinsic nerves.[11]

-

Data Recording: The relaxation of the smooth muscle is recorded as a percentage decrease from the pre-contracted tension.

-

Data Analysis: A concentration-response curve is generated, and the ED50 value is calculated.

-

Figure 2. A generalized experimental workflow for the characterization of a novel PDE5 inhibitor like this compound.

Conclusion

The mechanism of action of this compound is inferred to be the selective inhibition of cGMP-specific phosphodiesterase type 5. Structurally, as a thio-analog of Sildenafil, it is expected to bind to the catalytic site of PDE5, preventing the degradation of cGMP and thereby potentiating NO-dependent vasodilation. The inclusion of deuterium ("d3") may enhance its pharmacological profile by altering its metabolic stability, potentially leading to increased potency and selectivity, as has been observed with other deuterated Sildenafil analogs. Definitive characterization of this compound requires empirical validation through the standardized in vitro and in vivo experimental protocols outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. content.abcam.com [content.abcam.com]

- 7. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 8. munin.uit.no [munin.uit.no]

- 9. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 11. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

understanding Thiosildenafil-d3 as a sildenafil analog

An In-depth Examination of a Sildenafil Analog for Analytical and Research Applications

Abstract

Thiosildenafil-d3 is the deuterated form of Thiosildenafil, a thionated analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, its relationship to Sildenafil, proposed synthesis, and its primary application as an internal standard in analytical methodologies. This guide also details the pharmacological context of PDE5 inhibition and provides hypothetical experimental protocols for the synthesis and analysis of this compound, based on established methods for analogous compounds.

Introduction

Sildenafil, the active ingredient in Viagra®, was a groundbreaking development in the treatment of erectile dysfunction. Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow.

The widespread use of sildenafil has led to the emergence of numerous undeclared analogs in unregulated products. Thiosildenafil is one such analog, where the oxygen atom of the pyrimidinone ring in sildenafil is replaced by a sulfur atom. This structural modification is expected to retain the pharmacological activity of the parent compound. For analytical purposes, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. This compound, with three deuterium atoms incorporated into the N-methyl group of the piperazine ring, serves this critical role.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of Sildenafil, Thiosildenafil, and this compound is presented in Table 1. The structural similarity between sildenafil and thiosildenafil is evident, with the primary difference being the substitution of a carbonyl group with a thiocarbonyl group. This change results in an increased molecular weight for thiosildenafil. This compound has a further increased molecular weight due to the inclusion of three deuterium atoms.

| Property | Sildenafil | Thiosildenafil | This compound |

| Molecular Formula | C22H30N6O4S | C22H30N6O3S2 | C22H27D3N6O3S2 |

| Molecular Weight | 474.58 g/mol | 490.64 g/mol | 493.66 g/mol |

| Structure | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | 5-[2-ethoxy-5-(4-trideuteriomethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione |

| CAS Number | 139755-83-2 | 479073-79-5 | 1216671-11-2 |

Sildenafil Signaling Pathway and the Role of Analogs

Sildenafil and its analogs exert their pharmacological effects by intervening in the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to vasodilation in various tissues, including the corpus cavernosum of the penis.

The sequence of events is as follows:

-

Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the penis.

-

Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle of the corpus cavernosum.

-

Erection: The relaxation of smooth muscle allows for increased blood flow into the penis, leading to an erection.

-

PDE5-mediated Degradation: The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5.

Sildenafil, and by extension Thiosildenafil, act as competitive inhibitors of PDE5. By binding to the active site of the enzyme, they prevent the degradation of cGMP, thereby prolonging its vasodilatory effects.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process, beginning with the synthesis of the sildenafil core structure, followed by a thionation step, and finally, the introduction of the deuterated methyl group.

Step 1: Synthesis of Sildenafil

The synthesis of sildenafil is well-documented and typically involves the reaction of 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine.

Step 2: Thionation of Sildenafil

The conversion of the carbonyl group in the pyrimidinone ring of sildenafil to a thiocarbonyl group to yield Thiosildenafil can be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in an appropriate solvent like toluene or pyridine.

-

Reaction: Sildenafil is dissolved in dry toluene, and Lawesson's reagent (1.1 equivalents) is added. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of N-(trideuteriomethyl)piperazine

The deuterated building block can be synthesized by reacting piperazine with a deuterated methylating agent, such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate (CD3OTf), in the presence of a base.

-

Reaction: Piperazine is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate is added. Trideuteriomethyl iodide is then added dropwise, and the reaction is stirred at room temperature overnight. The solvent is evaporated, and the product is isolated and purified.

Step 4: Final Assembly to this compound

The final step involves the coupling of the thionated sildenafil precursor with N-(trideuteriomethyl)piperazine. This would typically involve reacting 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione with the deuterated piperazine derivative.

Analytical Method: LC-MS/MS for Quantification

This compound is primarily used as an internal standard for the quantification of Thiosildenafil in biological matrices. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this application.

Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

A general set of LC-MS/MS parameters, adaptable for specific instrumentation, is provided in Table 2.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Thiosildenafil: m/z 491.2 → [Fragment ion] this compound: m/z 494.2 → [Fragment ion] |

Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) would need to be determined by direct infusion of the analytes into the mass spectrometer to identify the most stable and abundant product ions.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of its non-deuterated counterpart, Thiosildenafil, in complex biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis. The structural and pharmacological similarity of Thiosildenafil to Sildenafil underscores the importance of robust analytical methods to detect and quantify such analogs in various samples, from dietary supplements to clinical and forensic specimens. The proposed synthetic and analytical methodologies in this guide, while based on established principles for similar compounds, provide a strong foundation for researchers working with this and other sildenafil analogs. Further research to establish specific pharmacological profiles and to develop and validate dedicated analytical protocols is warranted.

Thiosildenafil-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiosildenafil-d3, a deuterated analog of Thiosildenafil. Thiosildenafil itself is an analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes its chemical properties, and based on the extensive research on its parent compounds, elucidates its probable mechanism of action, relevant signaling pathways, and applicable experimental protocols for its analysis.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart, Thiosildenafil, are presented below for clear reference and comparison.

| Property | This compound | Thiosildenafil |

| CAS Number | 1216671-11-2[1][2] | 479073-79-5[3][4] |

| Molecular Formula | C22H27D3N6O3S2[2] | C22H30N6O3S2[3][4] |

| Molecular Weight | 493.66 g/mol [2] | 490.64 g/mol [4] |

| Synonyms | 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[3] |

Presumed Mechanism of Action

Thiosildenafil is a structural analog of Sildenafil, with the key difference being the substitution of a sulfur atom for the oxygen atom in the carbonyl group of the pyrimidinone ring.[5] Given this structural similarity, Thiosildenafil and its deuterated form, this compound, are presumed to share the same primary mechanism of action as Sildenafil: the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[4][6][7]

PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, this compound would lead to an accumulation of cGMP. This, in turn, amplifies the nitric oxide (NO) signaling pathway, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[8]

Signaling Pathways

The signaling cascades influenced by Sildenafil are well-documented and are considered highly relevant to this compound. These pathways are critical in understanding its potential therapeutic effects and off-target activities.

Sildenafil's primary pathway involves the amplification of the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cGMP cascade.[8][9] Sexual stimulation leads to the release of NO, which activates sGC to produce cGMP. Sildenafil prevents the breakdown of cGMP by PDE5, leading to prolonged smooth muscle relaxation.

Figure 1: NO/cGMP Signaling Pathway Inhibition by this compound.

Research has also demonstrated that sildenafil can stimulate the expression of other gaseous monoxide-generating enzymes, namely heme oxygenase-1 (HO-1) and inducible nitric oxide synthase (iNOS), through distinct signaling pathways.[9] The induction of iNOS contributes to cardioprotective effects.[10]

Figure 2: Sildenafil-induced iNOS-dependent cardioprotective pathway.

Furthermore, sildenafil has been shown to modulate autophagy in the spinal cord through the eNOS-NO-AMPK-mTOR signaling pathway, suggesting potential neuroprotective roles.[11]

Figure 3: Sildenafil-mediated autophagy signaling pathway.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and identification of thiosildenafil analogs from complex matrices, such as dietary supplements. These methods can be adapted for the analysis of this compound in various research contexts.

Sample Extraction

Objective: To extract thiosildenafil analogs from a solid matrix.

Methodology:

-

Accurately weigh the sample material (e.g., contents of a capsule).

-

Add a suitable organic solvent. Methanol or 95% ethanol have been shown to be effective.[5]

-

Subject the mixture to ultrasonic shaking at room temperature for approximately 30 minutes to ensure thorough extraction.[5]

-

Filter the mixture to separate the soluble extract from the solid matrix.

-

The resulting filtrate can be used for further analysis or purification.

Isolation and Purification by Thin Layer Chromatography (TLC)

Objective: To isolate the compound of interest from the crude extract.

Methodology:

-

Spot a portion of the filtrate onto a silica gel 60 F254 TLC plate.

-

Develop the plate using an appropriate solvent system, such as chloroform: 95% ethanol (9:1, v/v).[5]

-

Visualize the separated spots under UV light at 254 nm.

-

Scrape the suspected spot corresponding to the thiosildenafil analog from the TLC plate.

-

Extract the compound from the silica gel using a solvent like 95% ethanol with ultrasonic shaking.

-

Dry the extract and attempt crystallization to obtain a purified solid.

Structural Identification

Objective: To confirm the chemical structure of the isolated compound.

Methodology: A combination of spectroscopic and spectrometric techniques is required for unambiguous identification:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores. A distinct UV absorption at 355 nm is characteristic of the thiolactam group in thionated analogs.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For sensitive detection and fragmentation analysis, which can be used for quantification and confirmation in complex mixtures. A typical mobile phase could be methanol/0.25% formic acid (70:30) on a C18 column.[5]

The following diagram outlines the general workflow for the analysis of this compound.

Figure 4: General workflow for the analysis of this compound.

References

- 1. This compound | CAS 1216671-11-2 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1216671-11-2 | LGC Standards [lgcstandards.com]

- 3. Thiosildenafil | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. jfda-online.com [jfda-online.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells via Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sildenafil induces delayed preconditioning through inducible nitric oxide synthase-dependent pathway in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Sourcing and Application of Thiosildenafil-d3: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the commercial sourcing, availability, and application of Thiosildenafil-d3 for researchers, scientists, and drug development professionals. Given the specialized nature of this isotopically labeled compound, this document outlines the primary procurement route via custom synthesis and details its application as an internal standard in analytical methodologies.

Commercial Availability: A Focus on Custom Synthesis

Companies such as Cambridge Isotope Laboratories, Revvity, and Alfa Chemistry provide custom synthesis services for deuterated compounds. Researchers seeking to procure this compound will need to initiate a custom synthesis project with one of these specialized vendors.

The typical workflow for a custom synthesis project is as follows:

-

Initial Inquiry and Consultation: The researcher provides the chemical name (this compound), desired quantity, required purity, and isotopic enrichment level to the custom synthesis provider.

-

Feasibility Assessment and Quotation: The provider's chemists evaluate the synthetic route and provide a quotation, including an estimated timeline and cost.

-

Synthesis and Purification: Upon agreement, the synthesis process begins, followed by rigorous purification to meet the specified purity requirements.

-

Quality Control and Characterization: The final product undergoes extensive quality control testing to confirm its identity, purity, and isotopic enrichment. This is documented in a Certificate of Analysis.

-

Delivery: The custom-synthesized this compound, along with its Certificate of Analysis, is shipped to the researcher.

Certificate of Analysis: Expected Specifications

A Certificate of Analysis (CoA) is a critical document that accompanies any analytical standard, providing detailed information about its quality and purity. While a specific CoA for the custom-synthesized this compound will be provided by the manufacturer, the following table outlines the typical data points and expected specifications for a high-quality deuterated internal standard.

| Parameter | Typical Specification | Methodology |

| Chemical Name | This compound | - |

| CAS Number | Not available (custom synthesis) | - |

| Molecular Formula | C₂₂H₂₇D₃N₆O₃S₂ | - |

| Molecular Weight | ~493.68 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, Methanol | Solubility Testing |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Storage Conditions | -20°C, protect from light and moisture | - |

Experimental Protocol: Quantification of Thiosildenafil using this compound by LC-MS/MS

This compound is an ideal internal standard for the accurate quantification of Thiosildenafil in complex matrices such as dietary supplements or biological samples. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiosildenafil.

Materials and Reagents:

-

Thiosildenafil (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., blank dietary supplement matrix, plasma)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Thiosildenafil: Precursor ion (Q1) m/z 491.2 → Product ion (Q3) m/z [Specific fragment]

-

This compound: Precursor ion (Q1) m/z 494.2 → Product ion (Q3) m/z [Specific fragment, often same as analyte]

-

-

Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Sample Preparation (Example for a dietary supplement):

-

Accurately weigh 100 mg of the homogenized supplement powder.

-

Add 1 mL of methanol and vortex for 5 minutes.

-

Spike with 10 µL of a known concentration of this compound internal standard solution.

-

Sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered extract as necessary with the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Thiosildenafil to this compound against the concentration of the calibration standards.

-

Determine the concentration of Thiosildenafil in the samples by interpolating their peak area ratios from the calibration curve.

Thiosildenafil-d3: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of analytical standards and active pharmaceutical ingredients is paramount to ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Thiosildenafil-d3, a deuterated analog of Thiosildenafil. The information presented herein is a synthesis of available technical data and scientific literature on Thiosildenafil and its parent compound, Sildenafil.

Overview of this compound

This compound is the deuterium-labeled version of Thiosildenafil, an analog of Sildenafil where the oxygen atom in the pyrazolopyrimidinone ring is replaced by a sulfur atom. The introduction of deuterium atoms provides a distinct mass spectrometric signature, making it a valuable internal standard for the quantitative analysis of Thiosildenafil in complex matrices by mass spectrometry-based methods.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and stability of this compound. Based on information from suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Neat (Solid) | +4°C[1][2] | Store in a dry place. |

| In Solvent | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Protect from light and store under an inert atmosphere (e.g., nitrogen). These recommendations are based on the parent compound, Sildenafil-d3, and represent good practice for deuterated analogs in solution. |

Stability Profile and Potential Degradation Pathways

A study on Sildenafil citrate indicated that the molecule is susceptible to degradation under certain stress conditions. Moderate degradation was observed under acidic hydrolysis, particularly with strong acid and heat. Furthermore, Sildenafil citrate demonstrated significant sensitivity to oxidative stress, specifically in the presence of hydrogen peroxide[3]. Given the structural similarity, it is plausible that this compound would exhibit similar vulnerabilities.

The primary degradation pathways for Sildenafil involve the N-desmethylation of the piperazine ring and hydrolysis of the sulfonamide bond under harsh conditions. The thione group in Thiosildenafil could also be susceptible to oxidation.

Below is a conceptual diagram illustrating the potential degradation pathways for this compound, extrapolated from the known degradation of Sildenafil.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability and Purity Assessment

The analysis of this compound and its potential degradation products typically involves chromatographic techniques. The following are generalized experimental protocols based on methods developed for Sildenafil and its analogs.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A reversed-phase HPLC method is suitable for assessing the purity of this compound and detecting the presence of impurities or degradation products.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.25% formic acid or a phosphate buffer)[4]. A common mobile phase composition for related compounds is methanol and 0.25% formic acid in a 70:30 ratio[4]. |

| Flow Rate | 0.5 - 1.2 mL/min[3][4] |

| Injection Volume | 10 µL[4] |

| Detection | UV at a specific wavelength (e.g., 200-350 nm scan range)[4] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The following diagram outlines a typical workflow for an HPLC-based stability analysis.

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification

For the identification of unknown degradation products, LC-MS/MS is a powerful tool.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Same as HPLC method described above. |

| Mass Spectrometer | Tandem quadrupole or high-resolution mass spectrometer. |

| Ionization Mode | Positive ion electrospray (ESI+) is commonly used for Sildenafil and its analogs[4]. |

| Capillary Voltage | ~3.0 kV[4] |

| Source Temperature | ~120°C[4] |

| Desolvation Temperature | ~350°C[4] |

| Collision Energy | Optimized for fragmentation of the parent ion to characteristic product ions. |

Summary and Recommendations

To ensure the integrity of this compound for research and analytical applications, it is imperative to adhere to the recommended storage conditions. While specific stability data for the deuterated analog is limited, the available information on Thiosildenafil and Sildenafil provides a strong basis for best practices.

-

Storage: Store neat this compound at +4°C in a dry place. For solutions, short-term storage at -20°C and long-term storage at -80°C, protected from light and under an inert atmosphere, is advisable.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

-

Analysis: Employ validated chromatographic methods, such as HPLC-UV for routine purity checks and LC-MS/MS for structural confirmation and identification of potential degradants.

By following these guidelines, researchers can be confident in the quality and reliability of their this compound standard, leading to more accurate and reproducible scientific outcomes.

References

In Vitro Metabolic Fate of Thiosildenafil-d3: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the in vitro metabolic fate of Thiosildenafil-d3. However, a thorough review of the scientific literature reveals a significant lack of available data specifically on the metabolism of Thiosildenafil and its deuterated analogue, this compound. The information presented herein is based on the metabolic pathways of the structurally related compound, Sildenafil, and general principles of drug metabolism. This report should therefore be considered a theoretical guide and not a summary of experimental results for this compound.

Introduction

Thiosildenafil is a thio-analogue of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. It has been identified as an illegal adulterant in several herbal supplements. The deuterated form, this compound, is typically used as an internal standard in analytical chemistry. Understanding the metabolic fate of a new chemical entity is a critical step in drug development, providing insights into its efficacy, safety, and potential drug-drug interactions. This guide outlines the probable in vitro metabolic pathways of this compound, based on the well-documented metabolism of Sildenafil.

Anticipated Metabolic Pathways of Thiosildenafil

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on the structure of Thiosildenafil and the known metabolism of Sildenafil, the following metabolic transformations are anticipated in vitro. The primary enzymes expected to be involved are from the cytochrome P450 (CYP) superfamily, predominantly CYP3A4 and CYP2C9, which are highly expressed in the liver.

Phase I Metabolism (Presumed)

-

N-Demethylation: This is a major metabolic pathway for Sildenafil, leading to the formation of N-desmethylsildenafil, which retains partial pharmacological activity.[1][2] It is highly probable that Thiosildenafil undergoes a similar N-demethylation of the piperazine ring, catalyzed primarily by CYP3A4 and to a lesser extent by CYP2C9.

-

Oxidative Desulfuration: The thiocarbonyl group in Thiosildenafil is a likely site for oxidative metabolism. This reaction would convert the thioketone back to a ketone, yielding Sildenafil. This has been observed chemically under hydrolytic conditions.[3] In a biological system, this would likely be an enzyme-mediated oxidation.

-

Hydroxylation: Aromatic hydroxylation of the phenyl ring or aliphatic hydroxylation of the propyl group are common metabolic pathways for many drugs and are possible for Thiosildenafil.

-

N-dealkylation: Cleavage of the N-propyl group from the pyrazole ring is another potential metabolic route.

-

Piperazine Ring Oxidation: The piperazine moiety can undergo oxidation to form various metabolites, including N-oxides.

Phase II Metabolism (Presumed)

Following Phase I reactions that introduce hydroxyl groups, these metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable products.

Experimental Protocols for In Vitro Metabolism Studies

While no specific protocols for this compound are available, the following represents a standard methodology for investigating the in vitro metabolism of a novel compound, based on studies of Sildenafil.[1][4][5][6][7]

1. Incubation with Human Liver Microsomes (HLMs)

-

Objective: To identify the primary metabolites and the major CYP enzymes involved.

-

Procedure:

-

This compound is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

-

A range of substrate concentrations and incubation times are used to characterize the reaction kinetics.

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

After centrifugation, the supernatant is collected for analysis.

-

-

Enzyme Phenotyping: To identify the specific CYP isoforms responsible for metabolism, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP enzymes (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).[1][4] Alternatively, recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) can be used.[1][8][4]

2. Metabolite Identification and Quantification

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite profiling.

-

Procedure:

-

The supernatant from the incubation mixture is injected into the LC-MS/MS system.

-

Metabolites are separated chromatographically, typically on a C18 column.

-

Mass spectrometry is used to detect the parent compound and its metabolites. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of metabolites.

-

Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for metabolite identification.

-

-

Quantitative Analysis: The formation of metabolites over time can be quantified by comparing the peak areas of the metabolites to a standard curve of authentic reference compounds, if available. For kinetic analysis, the rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data (Hypothetical)

As no experimental data for this compound exists, the following table is a hypothetical representation based on Sildenafil metabolism studies, illustrating how such data would be presented.[8][4][5]

| Metabolite | Formation Rate (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) | Primary Enzyme(s) |

| N-desmethyl-thiosildenafil | Data not available | Data not available | Data not available | CYP3A4, CYP2C9 |

| Sildenafil (from desulfuration) | Data not available | Data not available | Data not available | Unknown |

| Hydroxylated-thiosildenafil | Data not available | Data not available | Data not available | Unknown |

Visualizations

Presumed Metabolic Pathway of Thiosildenafil

References

- 1. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of sildenafil in the male rat: evaluation of drug interactions with testosterone and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of hepatic CYP inhibitors on the metabolism of sildenafil and formation of its metabolite, N-desmethylsildenafil, in rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Thiosildenafil in various organic solvents. Due to the limited availability of public data on Thiosildenafil-d3, this document focuses on the non-deuterated form, Thiosildenafil. The principles and methodologies described herein are directly applicable to its deuterated analog.

Introduction

Thiosildenafil is a pyrazolopyrimidinethione derivative and an analog of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like Sildenafil, Thiosildenafil's mechanism of action involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2] Understanding the solubility of Thiosildenafil is a critical parameter in its formulation development, analytical method development, and overall drug discovery process.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Thiosildenafil in various organic solvents. It is important to note that this data pertains to the non-deuterated form of the compound.

| Solvent | Solubility | Remarks |

| Dimethylformamide (DMF) | 16 mg/mL | - |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | - |

| Chloroform | Soluble | Qualitative data.[1] |

| Ethyl Acetate | Slightly Soluble | Qualitative data.[3] |

| Methanol | Slightly Soluble | Heating may be required.[3] |

Data sourced from available product information sheets.[2]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

3.1. Principle

An excess amount of the solid compound is added to a specific solvent in a flask. The resulting suspension is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated supernatant is then separated and analyzed to determine the concentration of the dissolved compound.

3.2. Materials and Equipment

-

Thiosildenafil

-

Selected organic solvents (e.g., DMF, DMSO, Chloroform)

-

Glass flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Accurately weigh an excess amount of Thiosildenafil and add it to a flask containing a known volume of the selected organic solvent. Ensure that there is a visible excess of solid material to maintain a saturated solution at equilibrium.

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time may need to be optimized, especially for poorly soluble compounds.[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Thiosildenafil.

-

Data Analysis: Calculate the solubility of Thiosildenafil in the specific solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Thiosildenafil.

References

Navigating the Regulatory Landscape of Thiosildenafil-d3 as a Reference Standard: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the regulatory status of Thiosildenafil-d3 when used as a reference standard in research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines the key regulatory considerations, procurement guidelines, and handling protocols for this compound.

Executive Summary

This compound, a deuterated analog of the unapproved drug Thiosildenafil, serves as a critical reference standard in analytical testing. Its regulatory status is not explicitly defined by a single statute but is instead governed by a framework of regulations pertaining to prescription drug analogs and chemical reagents for research. This guide clarifies that while Sildenafil, the parent compound of this analogue class, is a prescription drug, this compound itself is not classified as a controlled substance in the United States. Its procurement and use are permissible for legitimate research and analytical purposes, provided that appropriate handling and safety protocols are observed.

Regulatory Status and Classification

The regulatory landscape for this compound is multifaceted, primarily falling under the purview of the U.S. Food and Drug Administration (FDA) concerning drug classification and the Drug Enforcement Administration (DEA) regarding controlled substances.

2.1 FDA Standpoint: An Unapproved Drug Analog

Sildenafil is an FDA-approved prescription drug.[1][2] Thiosildenafil is a structural analog of Sildenafil and is considered an "unapproved drug".[3] The FDA actively monitors and takes action against products making therapeutic claims that contain unapproved new drugs. However, when this compound is intended for use as a laboratory reference standard for analytical purposes, it is generally treated as a chemical reagent. The FDA mandates that reference standards be of high purity and well-characterized to ensure the accuracy of analytical data submitted in drug applications.[4][5][6]

2.2 DEA Classification: Not a Controlled Substance

A thorough review of the DEA's schedules of controlled substances indicates that Sildenafil and its analogs, including Thiosildenafil, are not listed as controlled substances.[7][8][9] The DEA's classification system is based on a substance's potential for abuse and accepted medical use.[7][8] Sildenafil citrate has a DEA classification of VI, indicating no potential for abuse.[10] Therefore, the procurement and handling of this compound for research do not require DEA registration or adherence to the stringent security and record-keeping protocols associated with scheduled substances.[11][12][13][14]

Data Presentation: Regulatory Summary

| Regulatory Body | Classification of Sildenafil | Classification of this compound (as a Reference Standard) | Key Considerations for Researchers |

| FDA | Prescription Drug | Unapproved Drug Analog / Chemical Reagent | Must be of high purity and well-characterized. For laboratory use only, not for human consumption. |

| DEA | Not a Controlled Substance | Not a Controlled Substance | No DEA registration or specific record-keeping is required for procurement and use in research. |

Procurement and Handling

The acquisition and management of this compound as a reference standard should follow established laboratory safety and quality assurance protocols.

3.1 Sourcing from Reputable Suppliers

This compound should be procured from reputable chemical suppliers that provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is essential for verifying the identity, purity, and potency of the reference standard. Several chemical suppliers list this compound and its analogs for research purposes.[15][16]

3.2 Laboratory Handling and Safety

The Safety Data Sheet (SDS) for this compound provides critical information regarding its potential hazards and necessary handling precautions. Researchers should adhere to the guidelines outlined in the SDS, which typically include:

-

Personal Protective Equipment (PPE): Use of standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handling the compound in a well-ventilated area or under a chemical fume hood.

-

Storage: Storing the material in a cool, dry, and well-ventilated place, away from incompatible substances.

-

Disposal: Disposing of the compound and any contaminated materials in accordance with institutional and local environmental regulations.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Thiosildenafil or related sildenafil analogs in various matrices. The deuterium labeling provides a distinct mass difference, allowing for accurate quantification by isotope dilution mass spectrometry.

4.1 Generalized LC-MS/MS Protocol

Below is a generalized workflow for the use of this compound as an internal standard.

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the unknown sample (e.g., plasma, urine, or a dissolved suspect product).

-

The sample undergoes extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.

-

The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an LC-MS/MS system.

-

The analyte (Thiosildenafil) and the internal standard (this compound) are chromatographically separated.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

The peak area ratio of the analyte to the internal standard is calculated.

-

This ratio is compared to a calibration curve generated using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the analyte in the unknown sample.

-

Visualizations

Diagram: Regulatory Status Determination Workflow

Caption: Decision workflow for researchers regarding this compound.

Diagram: Experimental Workflow using this compound

Caption: Use of this compound in quantitative analysis.

Conclusion

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Erectile dysfunction treatment compounds (analogues) - Illegal drugs - Science & Research - Drugs - Food and Drug Administration, Department of Health [fda.gov.tw]

- 4. Physical Standards and Reference Materials | FDA [fda.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. veeprho.com [veeprho.com]

- 7. dea.gov [dea.gov]

- 8. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. Articles [globalrx.com]

- 11. policymanual.nih.gov [policymanual.nih.gov]

- 12. ashp.org [ashp.org]

- 13. iacuc.pitt.edu [iacuc.pitt.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. Sildenafil Citrate-d3 | CAS | LGC Standards [lgcstandards.com]

- 16. Iso Sildenafil-d3 | CAS 1794829-17-6 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: High-Throughput Analysis of Thiosildenafil in Human Plasma Using Thiosildenafil-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Thiosildenafil in human plasma. Thiosildenafil-d3 is employed as an internal standard to ensure high accuracy and precision. The described protocol utilizes a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and other research applications. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Thiosildenafil is a synthetic phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to Sildenafil. As with other PDE5 inhibitors, it is crucial to have reliable and sensitive analytical methods to study its pharmacokinetic properties and potential therapeutic applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] This is because it co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for matrix effects and variations during sample processing and analysis.[2][3] This application note provides a detailed protocol for the extraction and quantification of Thiosildenafil from human plasma using this compound as an internal standard.

Chemical Structures

| Compound | Chemical Structure |

| Thiosildenafil |

|

| This compound | A deuterated analog of Thiosildenafil, typically with deuterium labels on the N-methyl group of the piperazine moiety to ensure stability and prevent isotopic exchange. |

Experimental

Materials and Reagents

-

Thiosildenafil reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (sourced from an accredited biobank)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thiosildenafil | 491.2 | 283.2 | 35 |

| Thiosildenafil | 491.2 | 100.1 | 40 |

| This compound | 494.2 | 283.2 | 35 |

| This compound | 494.2 | 103.1 | 40 |

Note: The precursor ion for Thiosildenafil corresponds to its [M+H]+ adduct. The product ions are based on the characteristic fragmentation pattern, which involves cleavage of the piperazine ring and the ethoxyphenyl group. The transitions for this compound are predicted based on a +3 Da shift in the precursor and the corresponding fragment containing the deuterated methyl group.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high recovery.

-

Spiking: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4][5] Key validation parameters are summarized below.

Table 2: Summary of Method Performance (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by the internal standard |

Note: This data is representative and should be established during in-house validation.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Thiosildenafil in human plasma.

Signaling Pathway (Conceptual)

Caption: Conceptual signaling pathway of Thiosildenafil as a PDE5 inhibitor.

Logical Relationship of Internal Standard Use

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Thiosildenafil in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations in sample preparation and instrument response. This method is well-suited for supporting pharmacokinetic and other research studies involving Thiosildenafil.

References

- 1. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

Application Notes and Protocols for the Quantitative Analysis of Sildenafil Analogs Using Thiosildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of sildenafil and its analogs in various matrices, employing Thiosildenafil-d3 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a comprehensive guide for the development and validation of analytical methods to detect and quantify these compounds accurately.

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, is the active ingredient in Viagra® and is widely used to treat erectile dysfunction.[1][2] The commercial success of sildenafil has led to the emergence of numerous undeclared synthetic analogs in counterfeit drugs and herbal supplements.[3][4] These analogs, such as homosildenafil, hydroxyhomosildenafil, and acetildenafil, are structurally similar to sildenafil and may pose significant health risks due to their unknown efficacy and safety profiles.[4][5]

Accurate and sensitive analytical methods are crucial for the identification and quantification of sildenafil and its analogs for regulatory compliance, quality control, and pharmacokinetic studies. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard is essential for reliable quantification, as it compensates for variations in sample preparation and instrument response.[7] this compound, a deuterated analog of thiosildenafil, serves as an excellent internal standard for the broad-spectrum analysis of sildenafil analogs.

Experimental Protocols

Materials and Reagents

-

Analytes: Sildenafil, Homosildenafil, Hydroxyhomosildenafil, Acetildenafil, and other relevant analogs.

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.

-

Additives: Formic acid (FA), Ammonium formate - LC-MS grade.

-

Sample Matrix: Human plasma, herbal supplement extract, or other relevant matrices.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sildenafil analog and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions of the sildenafil analogs by serial dilution of the primary stock solutions with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation for Plasma)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is commonly used.[1]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 90% B) to elute the analytes, holds for a brief period, and then returns to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the method based on typical validation results for similar assays.

| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Sildenafil | 1 - 1000 | >0.99 | 1.0 | 95 - 105 | < 15 |

| Homosildenafil | 1 - 1000 | >0.99 | 1.0 | 95 - 105 | < 15 |

| Hydroxyhomosildenafil | 1 - 1000 | >0.99 | 1.0 | 95 - 105 | < 15 |

| Acetildenafil | 1 - 1000 | >0.99 | 1.0 | 95 - 105 | < 15 |

| Thiosildenafil | 1 - 1000 | >0.99 | 1.0 | 95 - 105 | < 15 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of sildenafil analogs.

Logical Relationship of Method Components

Caption: Factors influencing the quantitative accuracy of the method.

Conclusion